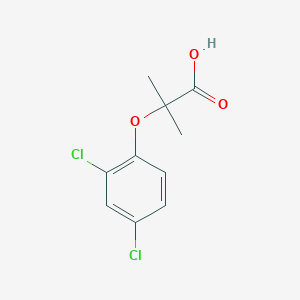

2-(2,4-二氯苯氧基)-2-甲基丙酸

概述

描述

2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid is an organic compound widely used as a herbicide. It is part of the phenoxy herbicide family, which is known for its effectiveness in controlling broadleaf weeds. This compound is particularly valued in agricultural settings for its ability to selectively target unwanted plants without harming crops like cereals and grasses.

科学研究应用

2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying herbicide action and degradation.

Biology: Investigated for its effects on plant growth and development.

Medicine: Explored for potential therapeutic uses due to its bioactive properties.

Industry: Utilized in the formulation of herbicides and plant growth regulators.

作用机制

Target of Action

The primary target of 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid, commonly referred to as 2,4-D, is broadleaf weeds . It is a synthetic auxin, a class of plant hormones, and is used extensively as a weed killer on cereal crops and pastures . It is designed to mimic natural auxin at the molecular level .

Mode of Action

2,4-D operates by causing uncontrolled growth in broadleaf weeds, leading to their eventual death . It gets absorbed through the leaves and is transported to the meristem of the plant . According to the US Environmental Protection Agency, 2,4-D kills plants mainly by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production .

Biochemical Pathways

The biochemical pathways affected by 2,4-D involve the degradation of the herbicide by biological agents . The role of bacteria, as well as the enzymes and genes that regulate the 2,4-D degradation, has been widely studied . The degradation process involves several steps, including the formation of 2,4-dichlorophenol (2,4-DCP), a main product of degradation .

Pharmacokinetics

The pharmacokinetics of 2,4-D involves its absorption, distribution, metabolism, and excretion (ADME). A study on rats showed that after oral administration of 2,4-D, the mean maximum serum concentration (Cmax) values and the area under the curve (AUC) values were dose-dependent . The clearance (Cl) values indicated that the compound was eliminated from the body at a rate dependent on the administered dose .

Result of Action

The result of 2,4-D’s action at the molecular and cellular level is the death of the target plants. The uncontrolled growth caused by 2,4-D leads to abnormalities in the plants’ growth patterns, damaging their vascular tissue and eventually leading to their death .

Action Environment

The action of 2,4-D is influenced by environmental factors. It is highly water-soluble, and even after a long period of disuse, considerable amounts of both 2,4-D and its main product of degradation, 2,4-DCP, might be found in nature . The presence of 2,4-D residues in the environment represents a threat to humans and animals through drinking water . The indiscriminate use of 2,4-D represents a high polluting potential, and environmental problems related to the extensive use of this pesticide are of grave concern .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid. The process can be summarized as follows:

Condensation Reaction: 2,4-dichlorophenol reacts with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form 2-(2,4-dichlorophenoxy)acetic acid.

Chlorination: The resulting 2-(2,4-dichlorophenoxy)acetic acid is then chlorinated to produce 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid.

Industrial Production Methods

In industrial settings, the production of 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

化学反应分析

Types of Reactions

2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding chlorinated phenolic compounds.

Reduction: Reduction reactions can convert it into less chlorinated derivatives.

Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as sodium hydroxide and various alkyl halides facilitate substitution reactions.

Major Products

The major products formed from these reactions include various chlorinated phenols and their derivatives, which have applications in different chemical processes .

相似化合物的比较

Similar Compounds

- 2,4-Dichlorophenoxyacetic acid

- 2-Methyl-4-chlorophenoxyacetic acid

- 2-(2,4-Dichlorophenoxy)propanoic acid

Uniqueness

2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid is unique due to its specific structural configuration, which provides distinct herbicidal properties. Compared to similar compounds, it offers a different spectrum of activity and selectivity, making it valuable for specific agricultural applications .

生物活性

2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid, commonly referred to as 2,4-DP, is an organic compound featuring a dichlorophenoxy group and a methylpropanoic acid moiety. This compound is structurally related to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) and has been studied for its biological activity, particularly in terms of its toxicity and degradation by microbial strains.

- Molecular Formula : CHClO

- Molecular Weight : 247.12 g/mol

- CAS Number : 52214-84-3

Toxicity Studies

Research indicates that 2,4-DP exhibits significant toxicity to various organisms. A study evaluating the combined toxicities of 2,4-D and its metabolite 2,4-dichlorophenol (2,4-DCP) on Caenorhabditis elegans found that the lethal concentrations (LC50) of 2,4-DCP were consistently lower than those of 2,4-D, indicating a higher toxicity of the metabolite compared to the parent compound .

Table 1: Lethal Concentration (LC50) Values

| Compound | LC50 (12h) | LC50 (24h) |

|---|---|---|

| 2,4-D | 2.322 | 2.425 |

| 2,4-DCP | 3.379 | 3.408 |

This suggests that the toxicity of phenoxyalkanoic acids increases with a decrease in the phenoxy side chain length .

Microbial Degradation

A significant aspect of the biological activity of 2,4-DP is its degradation by microbial strains. A bacterial strain identified as Flavobacterium sp. was isolated for its ability to degrade 2,4-DP effectively. The strain utilized this compound as a sole carbon and energy source under aerobic conditions, demonstrating a maximum specific growth rate of .

Table 2: Degradation Rates of Various Compounds by Flavobacterium sp.

| Compound | Degradation Rate (nmol/h) |

|---|---|

| 2,4-DP | 30 |

| 2,4-dichlorophenol (2,4-DCP) | Not specified |

| 4-chlorophenol | Not specified |

The degradation pathway involves the cleavage of the compound leading to further mineralization products such as dichlorocatechol .

Case Study: Toxicity Assessment in Aquatic Organisms

In a toxicity assessment involving aquatic organisms like Vibrio qinghaiensis, researchers found that exposure to both 2,4-D and its metabolite resulted in significant adverse effects on survival rates and reproductive success. The study highlighted the need for careful evaluation of both parent compounds and their metabolites in ecological risk assessments .

Case Study: Agricultural Soil Degradation

A study conducted in natural agricultural soils indicated that both 2,4-D and its sodium salt counterpart (MCPA sodium) undergo rapid degradation. The half-life for degradation was calculated to be approximately days for 2,4-D under optimal conditions . This rapid breakdown suggests limited persistence in agricultural environments.

属性

IUPAC Name |

2-(2,4-dichlorophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCPZLUILSFNDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290919 | |

| Record name | 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1914-66-5 | |

| Record name | 1914-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。